molecular formula C10H18O4 B025786 1,4-Butanediol diglycidyl ether CAS No. 2425-79-8

1,4-Butanediol diglycidyl ether

Cat. No.: B025786
CAS No.: 2425-79-8
M. Wt: 202.25 g/mol
InChI Key: SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Description

1,4-Butanediol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is an aliphatic, colorless liquid with the chemical formula C10H18O4 and a molar mass of 202.25 g/mol . This compound contains two epoxide (oxirane) groups per molecule, making it highly reactive. It is primarily used to modify the viscosity of epoxy resins and as a cross-linking agent in various applications .

Mechanism of Action

Target of Action

1,4-Butanediol diglycidyl ether (BDDE) is an organic chemical in the glycidyl ether family . Its primary targets are hyaluronic acid (HA) , amylose , xylan , and hydroxyethyl-cellulose . These substances are used in various applications, including the production of dermal fillers, organic solar cells, and the activation of soluble dextran polymers .

Mode of Action

BDDE has two epoxide (oxirane) groups per molecule . It acts as a crosslinking agent, reacting with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively . This crosslinking process enhances the gel-like consistency of the filler, making it more durable and longer-lasting .

Biochemical Pathways

The synthesis of BDDE involves the reaction of 1,4-Butanediol and epichlorohydrin in the presence of a Lewis acid as a catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .

Pharmacokinetics

It is known that bdde is a viscous liquid, which is hygroscopic in nature . It has a boiling point of 266 °C and a vapor pressure of 10 mmHg at 20 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The crosslinking action of BDDE modifies the viscosity and properties of epoxy resins . It is used in various applications, including coatings, adhesives, sealants, elastomers, composite materials, fillers, putties, plasters, modeling clay, and semiconductors . In the context of dermal fillers, the crosslinked HA, uncrosslinked HA, and unreacted BDDE degrade into harmless byproducts or into byproducts that are identical to substances already found in the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDDE. For instance, BDDE is rated as a severe skin and eye irritant , suggesting that exposure to skin or eyes should be avoided. It is also harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the use and disposal of BDDE should be managed carefully to minimize environmental impact.

Biochemical Analysis

Biochemical Properties

1,4-BDDE is a homobifunctional monomer with two epoxide groups . It is widely used to modify the viscosity of epoxy resins and as a cross-linking agent to synthesize polymer networks . It can react with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively .

Cellular Effects

1,4-BDDE has been used to crosslink hyaluronic acid (HA) to prepare hydrogels . In vitro studies have shown that these hydrogels have good enzymolysis stability, swelling rate, crosslinking degree, and low cytotoxicity .

Molecular Mechanism

The molecular mechanism of 1,4-BDDE involves its reaction with hyaluronic acid (HA). The epoxide groups of 1,4-BDDE react with HA, leading to the formation of crosslinked HA . After the reaction, the epoxide groups of 1,4-BDDE are neutralized, and only trace amounts of unreacted 1,4-BDDE remain in the product .

Temporal Effects in Laboratory Settings

The effects of 1,4-BDDE over time in laboratory settings have been studied in the context of its use in preparing hyaluronic acid hydrogels . The hydrogels showed strong in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .

Metabolic Pathways

The metabolic pathway of 1,4-BDDE involves its degradation into harmless byproducts or into byproducts that are identical to substances already found in the skin . After reaction with HA, the epoxide groups of 1,4-BDDE are neutralized, and only trace amounts of unreacted 1,4-BDDE remain in the product .

Preparation Methods

1,4-Butanediol diglycidyl ether is synthesized through a two-step process involving 1,4-butanediol and epichlorohydrin. In the first step, 1,4-butanediol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. Each hydroxyl group of the diol reacts with an epoxide group on epichlorohydrin . The second step involves washing the halohydrin with sodium hydroxide to reform the epoxide rings through a dehydrochlorination reaction . Industrial production methods follow similar routes but may involve additional purification steps to ensure high purity and yield .

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane
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InChI

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2
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InChI Key

SHKUUQIDMUMQQK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCCCOCC2CO2
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Molecular Formula

C10H18O4
Record name 1,4-BUTANEDIOL DIGLYCIDYL ETHER
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Related CAS

26951-52-0, 94476-02-5, 29611-97-0
Record name Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-
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Record name Polytetramethylene glycol diglycidyl ether homopolymer
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DSSTOX Substance ID

DTXSID7024667
Record name 1,4-Butanediol diglycidyl ether
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Molecular Weight

202.25 g/mol
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Physical Description

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
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Record name Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-
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Boiling Point

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C
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Flash Point

greater than 200 °F (NTP, 1992), 129 °C
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible
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Density

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 7.0
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3
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CAS No.

2425-79-8
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Synthesis routes and methods

Procedure details

A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride and the charge is heated to 130° C. Then, with efficient stirring, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours at a temperature of 130°-140° C., the reaction being initially exothermic. After 3 hours at this temperature, the reaction mixture is cooled to 50° C. and to the turbid solution are added 350 ml of xylene, followed by the addition of 30 g of Prolit Rapid® (filter aid). After stirring for 15 minutes, the suspension is filtered and the filtrate is freed from solvent on a rotary evaporator. Analysis of the tin content of the residual liquid chlorohydrin ether shows that this ether still contains only about 13% of the total amount of tin catalyst, i.e. 87% of the catalyst can be separated by filtration. The liquid chlorohydrin ether (589 g) is heated to 55° C. and 336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes. After stirring for 2.5 hours at 50°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate washed with xylene. The organic phase of the two-phase clear filtrate is dried over magnesium sulfate and filtered, and the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 343 g (85% of theory) of colourless 1,4-butanediol diglycidyl ether for which the following analytical values are obtained: epoxy value: 7.81 eq/kg; total chlorine content: 5.5%; hydrolysable chlorine content: 131 ppm.
Quantity
180.24 g
Type
reactant
Reaction Step One
Name
tin difluoride
Quantity
6.27 g
Type
catalyst
Reaction Step One
Quantity
388.6 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Butanediol diglycidyl ether
Reactant of Route 2
1,4-Butanediol diglycidyl ether
Reactant of Route 3
Reactant of Route 3
1,4-Butanediol diglycidyl ether
Reactant of Route 4
Reactant of Route 4
1,4-Butanediol diglycidyl ether
Reactant of Route 5
1,4-Butanediol diglycidyl ether
Reactant of Route 6
Reactant of Route 6
1,4-Butanediol diglycidyl ether

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